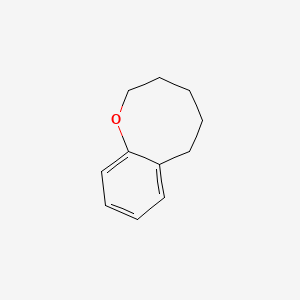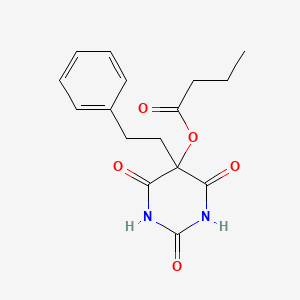
5-Butyryloxy-5-(1-phenylethyl)barbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of a butyryloxy group and a 1-phenylethyl group attached to the barbituric acid core, which may influence its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Bromination: The starting material, such as diethyl ethylmalonate, undergoes bromination to introduce bromine atoms.
Alkylation: The brominated intermediate is then alkylated with 1-phenylethyl bromide to introduce the 1-phenylethyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid core, followed by acidification to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Butyryloxy-5-(1-phenylethyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted barbituric acid derivatives.
科学研究应用
5-Butyryloxy-5-(1-phenylethyl)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical manufacturing
作用机制
The mechanism of action of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also inhibit excitatory neurotransmitters like glutamate, contributing to its overall depressant effects .
相似化合物的比较
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a pre-anesthetic.
Uniqueness
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is unique due to its specific substituents, which may alter its pharmacokinetics and pharmacodynamics compared to other barbiturates. The presence of the butyryloxy and 1-phenylethyl groups can influence its solubility, potency, and duration of action, making it a compound of interest for further research and development .
属性
CAS 编号 |
53761-09-4 |
|---|---|
分子式 |
C16H18N2O5 |
分子量 |
318.32 g/mol |
IUPAC 名称 |
[2,4,6-trioxo-5-(2-phenylethyl)-1,3-diazinan-5-yl] butanoate |
InChI |
InChI=1S/C16H18N2O5/c1-2-6-12(19)23-16(10-9-11-7-4-3-5-8-11)13(20)17-15(22)18-14(16)21/h3-5,7-8H,2,6,9-10H2,1H3,(H2,17,18,20,21,22) |
InChI 键 |
FRCFCYBYJJVOBG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


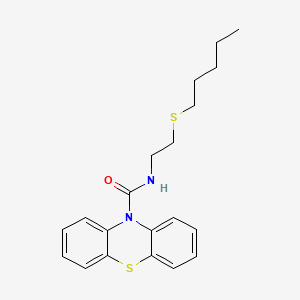
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
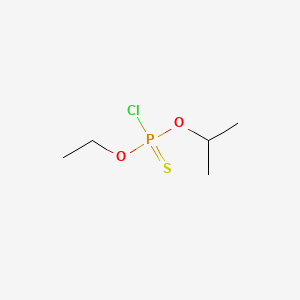
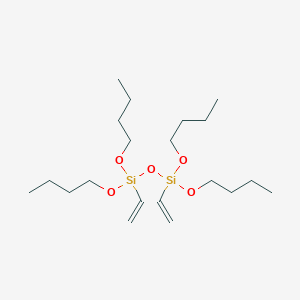



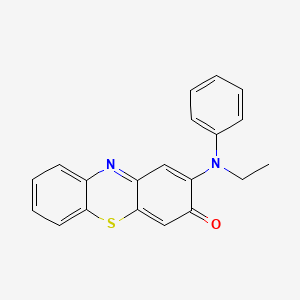
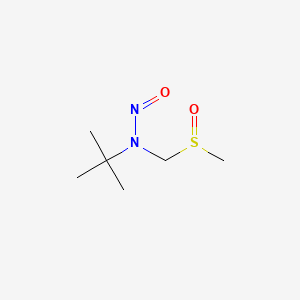

![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

